Anthopleurin C

説明

特性

CAS番号 |

68856-71-3 |

|---|---|

分子式 |

C210H317N63O61S6 |

分子量 |

4893 g/mol |

IUPAC名 |

2-[(1R,2aR,5aS,6R,8aS,9S,11aS,12R,15S,18S,20aS,21S,23aS,26aS,30S,32aS,33S,36S,37aR,39S,45S,48S,51S,54S,60S,63S,66S,69S,72S,78R,84S,87S,93S,96S,99S)-6-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5a,9-bis(4-aminobutyl)-37a-[[(2S)-6-amino-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-99-(2-amino-2-oxoethyl)-26a,60-bis[(2S)-butan-2-yl]-39-(3-carbamimidamidopropyl)-15,21-bis(carboxymethyl)-23a,48-bis[(1R)-1-hydroxyethyl]-18,33,54,87-tetrakis(hydroxymethyl)-11a,96-bis(1H-imidazol-5-ylmethyl)-32a,66,93-tris(1H-indol-3-ylmethyl)-8a,72-dimethyl-51,63,69-tris(2-methylpropyl)-a,3a,6a,7,9a,10,12a,13,15a,16,19,21a,22,24a,25,27a,30a,31,33a,34,35a,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,85,88,91,94,97-hentetracontaoxo-36-propan-2-yl-3,4,39a,40a,43a,44a-hexathia-1a,4a,7a,8,10a,11,13a,14,16a,17,20,22a,23,25a,26,28a,31a,32,34a,35,36a,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,86,89,92,95,98-hentetracontazahexacyclo[76.56.7.412,102.026,30.080,84.0116,120]pentatetracontahectan-45-yl]acetic acid |

InChI |

InChI=1S/C210H317N63O61S6/c1-19-104(13)167-203(328)230-83-157(285)238-130(66-111-76-224-119-42-25-22-39-116(111)119)186(311)260-145-94-337-338-95-146(263-201(326)151-51-37-61-273(151)209(334)166(103(11)12)264-154(282)74-214)196(321)244-125(46-29-32-56-213)181(306)259-144-93-336-335-91-142(194(319)242-123(44-27-30-54-211)179(304)236-107(16)173(298)246-132(68-113-78-220-97-233-113)175(300)231-85-161(289)271-59-35-49-149(271)202(327)269-170(109(18)279)207(332)267-167)261-189(314)134(70-153(216)281)250-188(313)133(69-114-79-221-98-234-114)249-185(310)129(65-110-75-223-118-41-24-21-38-115(110)118)237-155(283)82-228-178(303)139(88-275)257-200(325)150-50-36-60-272(150)208(333)147(96-340-339-92-143(262-198(145)323)195(320)243-124(45-28-31-55-212)180(305)241-121(171(217)296)52-53-152(215)280)240-158(286)80-226-172(297)106(15)235-182(307)126(62-99(3)4)247-187(312)131(67-112-77-225-120-43-26-23-40-117(112)120)248-183(308)127(63-100(5)6)253-205(330)168(105(14)20-2)265-159(287)84-229-177(302)138(87-274)255-184(309)128(64-101(7)8)254-206(331)169(108(17)278)268-191(316)136(72-163(292)293)239-156(284)81-227-174(299)122(47-33-57-222-210(218)219)245-204(329)165(102(9)10)266-193(318)141(90-277)258-199(324)148-48-34-58-270(148)160(288)86-232-176(301)135(71-162(290)291)251-192(317)140(89-276)256-190(315)137(73-164(294)295)252-197(144)322/h21-26,38-43,75-79,97-109,121-151,165-170,223-225,274-279H,19-20,27-37,44-74,80-96,211-214H2,1-18H3,(H2,215,280)(H2,216,281)(H2,217,296)(H,220,233)(H,221,234)(H,226,297)(H,227,299)(H,228,303)(H,229,302)(H,230,328)(H,231,300)(H,232,301)(H,235,307)(H,236,304)(H,237,283)(H,238,285)(H,239,284)(H,240,286)(H,241,305)(H,242,319)(H,243,320)(H,244,321)(H,245,329)(H,246,298)(H,247,312)(H,248,308)(H,249,310)(H,250,313)(H,251,317)(H,252,322)(H,253,330)(H,254,331)(H,255,309)(H,256,315)(H,257,325)(H,258,324)(H,259,306)(H,260,311)(H,261,314)(H,262,323)(H,263,326)(H,264,282)(H,265,287)(H,266,318)(H,267,332)(H,268,316)(H,269,327)(H,290,291)(H,292,293)(H,294,295)(H4,218,219,222)/t104-,105-,106-,107-,108+,109+,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,165-,166-,167-,168-,169-,170-/m0/s1 |

InChIキー |

PCXSPONYIMSERR-RPSHIQOFSA-N |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC5=CNC6=CC=CC=C65)[C@@H](C)CC)[C@@H](C)O)CC7=CN=CN7)C)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C2=O)CO)CC9=CNC2=CC=CC=C29)CC2=CN=CN2)CC(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CO)CC(C)C)[C@@H](C)O)CC(=O)O)CCCNC(=N)N)C(C)C)CO)CC(=O)O)CO)CC(=O)O)CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N)C)CC(C)C)CC1=CNC2=CC=CC=C21)CC(C)C |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC5=CNC6=CC=CC=C65)C(C)CC)C(C)O)CC7=CN=CN7)C)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C8CCCN8C2=O)CO)CC9=CNC2=CC=CC=C29)CC2=CN=CN2)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CC(C)C)C(C)O)CC(=O)O)CCCNC(=N)N)C(C)C)CO)CC(=O)O)CO)CC(=O)O)CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)C)CC(C)C)CC1=CNC2=CC=CC=C21)CC(C)C |

配列 |

GVPCKCDSDGPSVRGDTLSGILWLAGCPSGWHNCKAHGPTIGWCCKQ |

同義語 |

anthopleurin C |

製品の起源 |

United States |

Foundational & Exploratory

The Origin of Anthopleurin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin C (AP-C) is a potent polypeptide cardiotonic and neurotoxic agent isolated from the venom of sea anemones. As a member of the anthopleurin family of toxins, it has garnered significant interest within the scientific community for its specific mode of action on voltage-gated sodium channels. This technical guide provides an in-depth overview of the origin, biochemical properties, and mechanism of action of this compound. It is intended to serve as a comprehensive resource, detailing the experimental protocols for its isolation and characterization, presenting key quantitative data, and visualizing its functional pathway.

Natural Origin and Biological Role

This compound is a natural product of marine cnidarians, primarily isolated from the sea anemones Anthopleura elegantissima (the aggregating anemone) and Anthopleura xanthogrammica (the giant green anemone).[1] In its natural environment, this compound serves a dual purpose. It functions as a potent toxin to deter predators and paralyze prey. Concurrently, it acts as an alarm pheromone; when an anemone is damaged, the released anthopleurins signal to nearby anemones to contract and defend themselves.[1]

Physicochemical and Biochemical Properties

This compound is a water-soluble polypeptide characterized by a specific amino acid sequence and a defined three-dimensional structure stabilized by disulfide bridges.[1] Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 4877.52 Da | [2] |

| Amino Acid Residues | 47 | [1] |

| Amino Acid Sequence | GVPCLCDSDGPSVRGNTLSGILWLAGCPSGWHNCKAHGPTIGWCCKQ | [3] |

| Disulfide Bridges | Cys4-Cys44, Cys6-Cys34, Cys27-Cys45 | [3] |

| Isoelectric Point (pI) | Basic | [4] |

| Solubility | Highly soluble in water | [1] |

| Stability | Stable at pH 1.0-8.0 | [5] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a composite methodology based on the work of Bruhn et al. (2001), who isolated a toxin identical to this compound (designated APE 2-1) from Anthopleura elegantissima.[5]

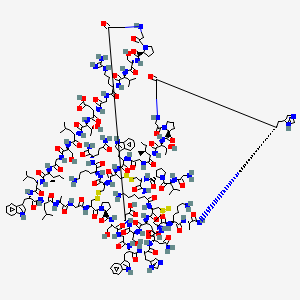

Workflow for the Isolation and Purification of this compound

Caption: A flowchart illustrating the multi-step process for the isolation and purification of this compound from the sea anemone Anthopleura elegantissima.

3.1.1. Crude Extract Preparation

-

Homogenization: Whole specimens of Anthopleura elegantissima are homogenized in a watery-methanolic solution.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris.

-

Collection: The resulting supernatant, containing the crude venom extract, is collected for further purification.

3.1.2. Purification Steps

-

Desalting: The crude extract is dialyzed against distilled water using a membrane with a molecular weight cutoff (MWCO) of 3500 Da to remove small molecule contaminants.[5]

-

Anion Exchange Chromatography (Step 1):

-

Gel Filtration Chromatography:

-

Resin: Sephadex G-50.[5]

-

Buffer: 0.1 M ammonium acetate, pH 7.0.

-

Procedure: The active fractions from the previous step are pooled, concentrated, and loaded onto the column. Proteins are separated based on their molecular size.

-

-

Anion Exchange Chromatography (Step 2):

-

Resin: QAE-Sephadex A-25.

-

Buffer: A buffer with a higher pH, such as 20 mM Tris-HCl, pH 10.0, is used for further separation of closely related isoforms.[5]

-

-

Cation Exchange Chromatography:

-

Resin: Fractogel EMD SO3-.[5]

-

Procedure: This step further refines the separation based on positive charges on the protein surface.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., Nucleosil 500-5 C18).[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% of mobile phase B over 60 minutes is typically effective for eluting the purified peptide.

-

Detection: Elution is monitored by absorbance at 214 nm. The peak corresponding to this compound is collected.

-

Electrophysiological Analysis

The functional effects of this compound on voltage-gated sodium channels are typically assessed using the patch-clamp technique in whole-cell configuration on isolated cardiomyocytes or cell lines expressing the channel of interest (e.g., HEK293 cells expressing Nav1.5).

3.2.1. Solutions

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

3.2.2. Voltage-Clamp Protocol

-

Establish a stable whole-cell recording.

-

Hold the cell membrane at a potential where sodium channels are in a resting state (e.g., -120 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents before and after the application of this compound to the bath solution.

-

Analyze the changes in current amplitude, activation, and inactivation kinetics.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to neurotoxin receptor site 3 on the α-subunit of voltage-gated sodium channels (Nav). This binding site is located on the extracellular loop connecting the S3 and S4 transmembrane segments of domain IV of the channel protein. The S4 segment acts as the voltage sensor of the channel.

By binding to this site, this compound traps the domain IV voltage sensor in its activated, outward position. This allosterically inhibits the fast inactivation mechanism of the channel, which is coupled to the movement of the domain IV S4 segment. The result is a significant slowing and incomplete inactivation of the sodium current during membrane depolarization. This leads to a prolonged influx of Na+ ions during an action potential, which has profound effects on cell excitability. In cardiac myocytes, this prolonged sodium influx leads to an increase in intracellular calcium via the sodium-calcium exchanger, resulting in a positive inotropic (increased contractility) effect.

Signaling Pathway of this compound on a Voltage-Gated Sodium Channel

Caption: The signaling pathway of this compound, illustrating its interaction with the voltage-gated sodium channel and the subsequent cellular effects.

Quantitative Data

The biological activity of this compound has been quantified in various experimental systems. The following tables summarize key data.

Table 1: In Vitro and In Vivo Activity of this compound (APE 2-1)

| Parameter | Value | Species/System | Reference |

| Positive Inotropic Effect (Threshold Concentration) | 1 nM | Mammalian Heart Muscle | [5] |

| LD50 (Lethal Dose, 50%) | 1 µg/kg | Shore Crab (Carcinus maenas) | [5] |

Table 2: Electrophysiological Effects of Anthopleurins on Cardiac Sodium Channels

| Parameter | Effect | Concentration | Cell Type | Reference |

| Action Potential Duration (APD) | Dose-dependent increase | >20 µg/L (AP-A) | Canine Purkinje Fibers | [6] |

| Sodium Current Inactivation | Markedly prolonged | (AP-A) | Canine Cardiac Purkinje Cells | [3] |

| Peak Sodium Current | No significant effect | (AP-C) | Rat Dorsal Root Ganglion Neurons | |

| Steady-State Inactivation | Hyperpolarizing shift | 3 µM (AP-C) | Rat Dorsal Root Ganglion Neurons |

Conclusion

This compound is a fascinating and potent marine-derived polypeptide with a well-defined mechanism of action. Its ability to specifically modulate the function of voltage-gated sodium channels makes it an invaluable tool for researchers studying ion channel physiology and pharmacology. Furthermore, its potent cardiotonic effects continue to inspire the development of novel therapeutic agents for cardiovascular diseases. This guide provides a foundational understanding of the origin and core characteristics of this compound, offering detailed protocols and data to support further scientific investigation and drug discovery efforts.

References

- 1. Characterization of peptides in sea anemone venom collected by a novel procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. scielo.br [scielo.br]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and molecular cloning of novel peptide toxins from the sea anemone Antheopsis maculata - PubMed [pubmed.ncbi.nlm.nih.gov]

Anthopleurin C: A Technical Guide to its Discovery, Isolation, and Characterization from Anthopleura elegantissima

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Anthopleurin C (AP-C), a potent polypeptide toxin isolated from the sea anemone Anthopleura elegantissima. AP-C, also identified as the isotoxin APE 2-1, is a significant subject of research due to its specific interaction with voltage-gated sodium channels, making it a valuable tool in cardiovascular and neurological research and a potential lead compound in drug development.

Discovery and Background

This compound was discovered as part of a series of toxic polypeptides isolated from the sea anemone Anthopleura elegantissima. These toxins, including the well-studied Anthopleurins A and B from Anthopleura xanthogrammica, are known for their potent cardiotonic and neurotoxic effects[1][2]. AP-C is classified as a Type I sea anemone toxin, characterized by a polypeptide chain of 47 amino acid residues cross-linked by three disulfide bridges[1][3]. These toxins function by binding to receptor site 3 on voltage-gated sodium channels, which slows down the inactivation of the channel and prolongs the action potential[2]. This mechanism is responsible for the observed increase in cardiac contractility and neurotoxic effects[1][2].

Physicochemical and Biological Properties of this compound

This compound is a water-soluble and relatively stable polypeptide[4]. Its biological activity is most pronounced in its ability to modulate the function of voltage-gated sodium channels, leading to a potent positive inotropic effect on mammalian heart muscle[1].

Table 1: Quantitative Data for this compound (APE 2-1)

| Property | Value | Reference |

| Molecular Weight | 4877.52 Da | [5][6] |

| Molecular Formula | C210H316N62O61S6 | [6] |

| Amino Acid Residues | 47 | [1] |

| LD50 (Carcinus maenas, i.m.) | 1 µg/kg | [1] |

| Positive Inotropic Effect Threshold | 1 nM | [1] |

Table 2: Amino Acid Sequence of this compound (APE 2-1)

The amino acid sequence of this compound is identical to that of the isotoxin APE 2-1.

| 1 | Gly | 11 | Pro | 21 | Thr | 31 | Ser | 41 | Thr |

| 2 | Val | 12 | Ser | 22 | Leu | 32 | Gly | 42 | Ile |

| 3 | Ser | 13 | Val | 23 | Trp | 33 | Trp | 43 | Gly |

| 4 | Cys | 14 | Arg | 24 | Leu | 34 | His | 44 | Trp |

| 5 | Leu | 15 | Gly | 25 | Tyr | 35 | Asn | 45 | Cys |

| 6 | Cys | 16 | Asn | 26 | Pro | 36 | Cys | 46 | Cys |

| 7 | Asp | 17 | Thr | 27 | Ser | 37 | Lys | 47 | Lys |

| 8 | Ser | 18 | Leu | 28 | Gly | 38 | Ala | ||

| 9 | Asp | 19 | Ser | 29 | Cys | 39 | His | ||

| 10 | Gly | 20 | Gly | 30 | Pro | 40 | Gly |

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a composite methodology based on the successful isolation of this compound (as APE 2-1) from Anthopleura elegantissima[1][7][8].

Crude Extract Preparation

-

Homogenization: Whole specimens of Anthopleura elegantissima are homogenized in a suitable buffer (e.g., distilled water or a methanolic solution)[1][7].

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to remove cellular debris. The resulting supernatant is the crude extract.

Initial Purification Steps

-

Dialysis: The crude extract is dialyzed against distilled water using a membrane with a low molecular weight cutoff (MWCO) of approximately 3500 Da to remove small molecules and salts[1][8].

-

Anion Exchange Chromatography (Step 1):

Intermediate Purification

-

Gel Filtration Chromatography:

-

Anion Exchange Chromatography (Step 2):

Final Purification Steps

-

Cation Exchange Chromatography:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column (e.g., Nucleosil 500-5 C18)[1][8].

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a pairing agent like trifluoroacetic acid (TFA).

-

Detection: UV absorbance at 280 nm.

-

Outcome: This final step yields highly purified this compound.

-

Visualizing the Process and Mechanism

Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Caption: Signaling pathway of this compound's effect on sodium channels.

References

- 1. mdpi.com [mdpi.com]

- 2. Cnidarian Toxins Acting on Voltage-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid sequence of two sea anemone toxins from Anthopleura fuscoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anthopleurin-C | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterisation of five neurotoxic and cardiotoxic polypeptides from the sea anemone Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Anthopleurin C: Sequence, Function, and Methodology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthopleurin C (ApC) is a potent polypeptide cardiotoxin isolated from the sea anemone Anthopleura elegantissima. As a member of the anthopleurin family of toxins, it exerts its effects by modulating the function of voltage-gated sodium channels, leading to significant physiological responses, particularly in cardiac and neuronal tissues. This technical guide provides a comprehensive overview of the amino acid sequence of this compound, its mechanism of action, and detailed experimental protocols for its study. Quantitative data on its biological activity are presented, and its interaction with sodium channels is visualized. This document serves as a core resource for researchers investigating ion channel modulators and their potential therapeutic applications.

Introduction

Sea anemones of the genus Anthopleura are a rich source of bioactive peptides, among which the anthopleurins are a well-characterized family of toxins. These polypeptides are known for their potent effects on excitable cells. This compound, derived from Anthopleura elegantissima, is a notable member of this family. Structurally, anthopleurins are characterized by a compact fold stabilized by three disulfide bridges. Functionally, they are classified as site 3 toxins, binding to the extracellular loop of domain IV of voltage-gated sodium channels (Nav). This interaction slows the inactivation of the channel, prolonging the sodium current during an action potential and thereby increasing cellular excitability. This guide focuses specifically on the biochemical and biophysical properties of this compound.

Amino Acid Sequence and Structure

The primary structure of this compound consists of a single polypeptide chain of 47 amino acid residues. The sequence is as follows:

GVPCLCDSDGPSVRGNTLSGILWLAGCPSGWHNCKAHGPTIGWCCKQ

The three-dimensional structure of this compound is stabilized by three disulfide bridges, which are crucial for its biological activity. The cysteine pairings are between residues 4 and 44, 6 and 34, and 27 and 45.[1]

Quantitative Data on Biological Activity

This compound exhibits potent biological activity, particularly on cardiac and neuronal tissues. While extensive quantitative data for this compound is not as abundant as for its isoforms A and B, key studies provide valuable insights into its potency.

| Parameter | Value | Species/Tissue | Reference |

| Lethal Dose (LD50) | 1 µg/kg body weight | Shore crab (Carcinus maenas) | [2] |

| Positive Inotropic Effect (Threshold Concentration) | 1 nM | Mammalian heart muscle | [2] |

| Effect on Guinea-Pig Ileum and Taenia Caeci | Elicited similar, but less potent, responses compared to Anthopleurin B | Guinea-Pig |

Experimental Protocols

The study of this compound involves a multi-step process from isolation to functional characterization. The following protocols are based on established methodologies for sea anemone toxins.

Isolation and Purification of this compound

The isolation of this compound from Anthopleura elegantissima is a multi-step process involving extraction, dialysis, and multiple rounds of chromatography.[2]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: A crude watery-methanolic extract is prepared from the whole sea anemones.

-

Dialysis: The extract is desalted by dialysis against distilled water using a membrane with a molecular weight cutoff (MWCO) of 3500 Da.

-

Anion Exchange Chromatography (1): The dialyzed material is subjected to anion exchange chromatography on QAE-Sephadex A25 at pH 8.

-

Gel Filtration: The active fractions are then passed through a Sephadex G50 column for size-based separation.

-

Anion Exchange Chromatography (2): A repeated anion exchange step is performed on QAE-Sephadex at pH 10.

-

Cation Exchange Chromatography: Further purification is achieved using a cation exchanger, Fractogel EMD SO3-.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is accomplished by reverse-phase HPLC.

Amino Acid Sequence Determination

The primary structure of this compound can be determined using Edman degradation.

Methodology:

-

Reduction and Alkylation: The disulfide bridges in the purified peptide are reduced (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent re-formation.

-

Enzymatic Digestion: The linearized peptide is subjected to enzymatic digestion with proteases such as trypsin and chymotrypsin to generate smaller peptide fragments.

-

Fragment Separation: The resulting peptide fragments are separated using reverse-phase HPLC.

-

Edman Degradation: Each purified peptide fragment is subjected to automated Edman degradation to determine its amino acid sequence.

-

Sequence Assembly: The overlapping sequences from the different fragments are aligned to reconstruct the full amino acid sequence of the parent polypeptide.

Electrophysiological Analysis of Sodium Channel Modulation

The functional effects of this compound on voltage-gated sodium channels are assessed using the patch-clamp technique.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for electrophysiological analysis of this compound.

Methodology:

-

Cell Culture: A suitable cell line expressing voltage-gated sodium channels (e.g., neuroblastoma cells) is cultured.

-

Whole-Cell Patch-Clamp: The whole-cell patch-clamp configuration is established on a single cell.

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents.

-

Baseline Recording: Sodium currents are recorded in the absence of the toxin to establish a baseline.

-

Toxin Application: this compound is applied to the cell via the bath solution at a known concentration.

-

Experimental Recording: Sodium currents are recorded again in the presence of this compound.

-

Data Analysis: The recorded currents are analyzed to determine the effect of the toxin on channel properties, such as the rate of inactivation, voltage-dependence of activation and inactivation, and peak current amplitude.

Mechanism of Action and Signaling Pathway

This compound, like other Type I sea anemone toxins, targets voltage-gated sodium channels. It binds to a specific receptor site, designated as site 3, located on the extracellular loop connecting segments S3 and S4 of domain IV of the channel's α-subunit. This binding traps the voltage sensor of domain IV in its inward, resting conformation, which in turn allosterically inhibits the fast inactivation of the channel. The prolonged influx of sodium ions leads to a longer depolarization phase of the action potential, resulting in increased excitability of neurons and muscle cells.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Conclusion

This compound is a valuable tool for studying the structure and function of voltage-gated sodium channels. Its potent and specific mode of action makes it a subject of interest for basic research and potentially for the development of novel therapeutic agents, particularly those targeting cardiac and neurological disorders characterized by aberrant cellular excitability. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the properties and potential applications of this fascinating marine peptide.

References

Unveiling the Molecular Architecture of Anthopleurin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthopleurin C (AP-C) is a potent polypeptide cardiotoxin isolated from the sea anemone Anthopleura elegantissima. As a member of the anthopleurin family, it modulates the function of voltage-gated sodium channels, presenting a molecule of significant interest for cardiovascular research and drug development. Although the three-dimensional structure of this compound has not been explicitly determined, its high sequence homology to other anthopleurin isoforms, particularly Anthopleurin A (AP-A) and Anthopleurin B (AP-B), allows for the construction of a robust structural model. This guide provides a comprehensive overview of the likely three-dimensional structure of this compound, based on the well-characterized architecture of its homologs. It details the experimental protocols that would be employed for its structural determination, presents comparative quantitative data from related isoforms, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

The sea anemone toxin this compound is a 49-amino acid polypeptide characterized by three disulfide bridges that impart significant stability to its structure. Like its counterparts, AP-C exhibits a positive inotropic effect on cardiac muscle by binding to voltage-gated sodium channels and delaying their inactivation. This prolonged sodium influx leads to an increased intracellular calcium concentration, thereby enhancing myocardial contractility. Understanding the precise three-dimensional arrangement of this compound is crucial for elucidating its mechanism of action at a molecular level and for guiding the rational design of novel cardiotonic agents with improved therapeutic profiles.

Primary Structure and Comparative Analysis

The primary structure of this compound has been determined, and it shares a high degree of sequence identity with Anthopleurins A and B. The disulfide bridges in AP-C are located at Cys4-Cys44, Cys6-Cys34, and Cys27-Cys45. A comparative analysis of the amino acid sequences of these three isoforms highlights their conserved regions and key substitutions.

Table 1: Amino Acid Sequence Comparison of Anthopleurin Isoforms

| Residue # | Anthopleurin A (AP-A) | Anthopleurin B (AP-B) | This compound (AP-C) |

| 1 | Gly | Gly | Gly |

| 2 | Val | Val | Val |

| 3 | Ser | Pro | Pro |

| 4 | Cys | Cys | Cys |

| 5 | Leu | Leu | Leu |

| 6 | Cys | Cys | Cys |

| 7 | Asp | Asp | Asp |

| 8 | Ser | Ser | Ser |

| 9 | Asp | Asp | Asp |

| 10 | Gly | Gly | Gly |

| 11 | Pro | Pro | Pro |

| 12 | Ser | Arg | Ser |

| 13 | Val | Pro | Val |

| 14 | Arg | Arg | Arg |

| 15 | Gly | Gly | Gly |

| 16 | Asn | Asn | Asn |

| 17 | Thr | Thr | Thr |

| 18 | Leu | Leu | Leu |

| 19 | Ser | Ser | Ser |

| 20 | Gly | Gly | Gly |

| 21 | Thr | Ile | Ile |

| 22 | Leu | Leu | Leu |

| 23 | Trp | Trp | Trp |

| 24 | Leu | Phe | Leu |

| 25 | Tyr | Tyr | Ala |

| 26 | Pro | Pro | Gly |

| 27 | Ser | Ser | Cys |

| 28 | Gly | Gly | Pro |

| 29 | Cys | Cys | Ser |

| 30 | Pro | Pro | Gly |

| 31 | Ser | Ser | Trp |

| 32 | Gly | Gly | His |

| 33 | Trp | Trp | Asn |

| 34 | His | His | Cys |

| 35 | Asn | Asn | Lys |

| 36 | Cys | Cys | Ala |

| 37 | Lys | Lys | His |

| 38 | Ala | Ala | Gly |

| 39 | His | His | Pro |

| 40 | Gly | Gly | Thr |

| 41 | Pro | Pro | Ile |

| 42 | Thr | Asn | Gly |

| 43 | Ile | Ile | Trp |

| 44 | Gly | Gly | Cys |

| 45 | Trp | Trp | Cys |

| 46 | Cys | Cys | Lys |

| 47 | Cys | Cys | Gln |

| 48 | Lys | Lys | |

| 49 | Gln | Lys |

Three-Dimensional Structure

Based on the experimentally determined structures of Anthopleurin A and B by Nuclear Magnetic Resonance (NMR) spectroscopy, this compound is predicted to adopt a compact, globular fold. The core of this structure is composed of a four-stranded antiparallel β-sheet. This β-sheet is connected by three loops of varying lengths. The overall structure is stabilized by the three disulfide bonds, which covalently link different parts of the polypeptide chain, contributing to its stability and resistance to degradation.

The solution structure of the highly homologous Anthopleurin-B (PDB ID: 1APF) reveals that the core β-sheet involves residues 2-4, 20-23, 34-37, and 45-48.[1] The structure also features several β-turns, notably at residues 6-9, 25-28, and 30-33.[1] The longest and most flexible loop extends from residues 8 to 17.[1] It is highly probable that this compound adopts a nearly identical fold.

Experimental Protocols

The determination of the three-dimensional structure of a small protein like this compound in solution is ideally suited for Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol outlines the key steps that would be involved, based on the successful structure determination of its homologs.

4.1. Sample Preparation

-

Expression and Purification: Recombinant this compound would be expressed in a suitable host system, such as E. coli, and purified to >95% homogeneity using chromatographic techniques (e.g., reverse-phase HPLC). For NMR studies, the protein would be isotopically labeled with ¹⁵N and ¹³C by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

-

NMR Sample Formulation: The purified, isotopically labeled protein would be dissolved in a buffered aqueous solution (e.g., 90% H₂O/10% D₂O) to a final concentration of 1-3 mM. The pH of the sample would be adjusted to a value where the protein is stable and yields high-quality NMR spectra (e.g., pH 4.5, as used for Anthopleurin B).[2]

4.2. NMR Data Acquisition A series of multidimensional NMR experiments would be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to enhance sensitivity. The standard suite of experiments for protein structure determination includes:

-

2D ¹H-¹⁵N HSQC: To obtain a "fingerprint" of the protein, with one peak for each backbone and sidechain N-H group.

-

3D HNCA & HN(CO)CA: To correlate the backbone amide ¹H and ¹⁵N chemical shifts with the Cα chemical shifts of the same and preceding residues, respectively, for sequential backbone resonance assignment.

-

3D HNCACB & CBCA(CO)NH: To correlate backbone amide ¹H and ¹⁵N chemical shifts with the Cα and Cβ chemical shifts of the same and preceding residues, respectively, to aid in sequential assignment and provide amino acid type information.

-

3D ¹⁵N-edited NOESY-HSQC: To identify through-space correlations (Nuclear Overhauser Effects or NOEs) between protons that are close in space (< 5-6 Å), which provide the distance restraints crucial for structure calculation.

-

3D HNHB: To obtain information on the φ backbone dihedral angles through the measurement of ³J(HNHα) coupling constants.

4.3. Data Processing and Structure Calculation

-

Data Processing: The acquired NMR data would be processed using software such as NMRPipe.

-

Resonance Assignment: The chemical shifts of the backbone and sidechain atoms would be assigned using software like CCPNmr Analysis.

-

Constraint Generation: NOE cross-peaks from the ¹⁵N-edited NOESY-HSQC spectrum would be converted into upper distance limits. Dihedral angle restraints would be derived from the measured coupling constants and/or from chemical shift analysis using programs like TALOS+.

-

Structure Calculation: The final set of experimental restraints (distances and dihedral angles) would be used to calculate an ensemble of 3D structures using software such as CYANA or Xplor-NIH, typically through a simulated annealing protocol.

-

Structure Validation: The resulting ensemble of structures would be validated for their agreement with the experimental data and for their stereochemical quality using programs like PROCHECK-NMR and MolProbity.

Quantitative Data

While specific quantitative structural data for this compound is not available, the data from the NMR structure determination of Anthopleurin B (PDB: 1APF) provides a reliable proxy. The calculation of the Anthopleurin B structure was based on a set of experimentally derived restraints.

Table 2: Representative NMR Restraints for Anthopleurin B (PDB: 1APF)

| Restraint Type | Number of Restraints |

| Distance Restraints | |

| Intra-residue | 183 |

| Sequential ( | i-j |

| Medium-range (1< | i-j |

| Long-range ( | i-j |

| Dihedral Angle Restraints | |

| φ (phi) | 21 |

| ψ (psi) | 21 |

Data derived from the primary publication for PDB entry 1APF.

Visualizations

Experimental Workflow for 3D Structure Determination

Caption: Workflow for determining the 3D structure of this compound using NMR spectroscopy.

Signaling Pathway of this compound

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Conclusion

While a definitive experimentally determined three-dimensional structure of this compound remains to be elucidated, a wealth of information from its highly homologous isoforms, Anthopleurin A and B, provides a strong foundation for a predictive structural model. This model, characterized by a stable, disulfide-rich, four-stranded antiparallel β-sheet core, serves as a valuable tool for understanding its interaction with voltage-gated sodium channels. The experimental methodologies detailed herein, centered around multidimensional NMR spectroscopy, represent the established approach for determining the precise atomic coordinates of such a polypeptide in solution. The continued investigation into the structure-function relationships of the anthopleurin family holds significant promise for the development of novel therapeutics for cardiovascular diseases.

References

Anthopleurin C and Voltage-Gated Sodium Channels: A Technical Guide to the Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which Anthopleurin C (ApC), a polypeptide toxin isolated from the sea anemone Anthopleura elegantissima, modulates the function of voltage-gated sodium channels (NaV). ApC is a potent tool for studying channel gating and has implications for drug discovery related to channelopathies.

Core Mechanism of Action

This compound is classified as a neurotoxin receptor site 3 (site 3) toxin.[1][2][3] Its primary mechanism involves binding to the extracellular surface of the NaV channel alpha subunit and subsequently inhibiting the fast inactivation process.[1][4][5] This action prolongs the open state of the channel during membrane depolarization.[6]

Key Molecular Interaction: ApC, like other sea anemone toxins, targets the extracellular loop connecting the S3 and S4 transmembrane segments in domain IV (DIV S3-S4) of the NaV channel.[2][6][7] The S4 segment in each of the four domains (DI-DIV) acts as the primary voltage sensor. By binding to the DIV S3-S4 linker, ApC effectively traps the DIV S4 voltage sensor in its outward, activated position.[6] This conformational trapping prevents the subsequent conformational changes required for the channel to enter the fast-inactivated state.[4][6]

Functional Consequences: The binding of ApC leads to several distinct electrophysiological effects:

-

Slowing of Inactivation: The most prominent effect is a dramatic slowing of the sodium current (INa) decay during a depolarizing voltage step.[4][8] This is a direct result of the inhibition of fast inactivation.

-

Prolonged Action Potentials: In excitable cells like neurons and cardiomyocytes, this prolonged sodium influx leads to a significant increase in the duration of the action potential.[1][4]

-

Hyperpolarizing Shift in Inactivation: ApC can cause a hyperpolarizing shift in the steady-state inactivation curve (h∞), making the channels more susceptible to inactivation at negative potentials.[4]

-

Minimal Effect on Activation: The toxin has little to no effect on the voltage-dependence or kinetics of channel activation.[4][8]

This mechanism is illustrated in the signaling pathway diagram below.

Signaling Pathway of ApC Action

Caption: ApC binds to site 3 on the NaV channel, slowing the transition to the inactivated state.

Quantitative Data Summary

The effects of Anthopleurins (Ap) on NaV channels are concentration-dependent and can show isoform specificity. The table below summarizes key quantitative findings from electrophysiological studies. Note that data for ApC is often compared with the highly homologous and more extensively studied Anthopleurin A (Ap-A) and B (Ap-B).

| Toxin | Channel Isoform / Preparation | Parameter | Value | Reference |

| ApC | Rat Dorsal Root Ganglion Neurons (TTX-S) | Effect | Concentration-dependent slowing of INa inactivation | [4] |

| ApC | Rat Dorsal Root Ganglion Neurons (TTX-S) | Inactivation Voltage (V1/2) | Hyperpolarizing shift | [4] |

| Ap-Q | Rat Cortical Neurons (TTX-S) | Inactivation Time Constant (τh) | Increase from 2.47 ms to 11.78 ms (at 600 nM) | [9] |

| Ap-A | Canine Cardiac Purkinje Cells (NaV1.5) | Gmax Increase (TMA internal) | 77 ± 19% | [8] |

| Ap-A | Canine Cardiac Purkinje Cells (NaV1.5) | h∞ Shift (Steady-State Inactivation) | +1.9 ± 0.8 mV (Depolarizing) | [8] |

| Ap-A | Canine Cardiac Purkinje Cells (NaV1.5) | Inactivation Slope Factor Change | From 7.2 mV to 9.9 mV | [8] |

| Ap-B | Rat Cardiac (rH1, NaV1.5) | Binding Affinity (Kd) | ~0.1 nM | [3] |

| Ap-B | Rat Neuronal (rIIa, NaV1.2) | Binding Affinity (Kd) | ~5 nM | [3] |

| Ap-B / rH1 D1612 | Interaction Energy (ΔΔG) | Asp-1612 (Channel) and Lys-37 (Toxin) | 1.5 kcal/mol | [10][11] |

Key Experimental Protocols

The investigation of ApC's mechanism of action relies on several core methodologies in biophysics and molecular biology.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for directly measuring the effect of ApC on ionic currents through NaV channels.

Objective: To record macroscopic sodium currents from a single cell expressing NaV channels before and after the application of ApC.

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing a specific human NaV channel isoform (e.g., hNaV1.5) or primary cultured neurons.[4][12]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, TEA, CdCl2) are often added.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block outward potassium and chloride currents, respectively.

-

-

Recording:

-

Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a negative holding potential (e.g., -100 mV) to ensure channels are in the resting state.

-

-

Voltage Protocol:

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to elicit sodium currents and generate a current-voltage (I-V) relationship.

-

To study steady-state inactivation, apply a series of pre-pulses to various potentials before a standard test pulse (e.g., to -10 mV).

-

-

Toxin Application:

-

Record baseline currents in the external solution.

-

Perfuse the recording chamber with the external solution containing a known concentration of ApC (e.g., 100 nM - 1 µM).

-

Allow several minutes for the toxin effect to reach a steady state before recording the modified currents using the same voltage protocols.

-

-

Data Analysis:

-

Measure peak current amplitude, time-to-peak, and the time constant of current decay (inactivation, τh).

-

Compare these parameters before and after ApC application to quantify the toxin's effect.

-

Site-Directed Mutagenesis and Mutant Cycle Analysis

This technique is used to identify the specific amino acid residues on both the toxin and the channel that are critical for their interaction.

Objective: To confirm a direct interaction between a specific residue on ApC and a residue on the NaV channel.

Methodology:

-

Hypothesis: Based on structural models, identify a putative interacting pair of residues (e.g., a positively charged residue on the toxin and a negatively charged residue on the channel, such as Lys-37 on ApB and Asp-1612 on the cardiac NaV channel).[10][11]

-

Mutagenesis: Create four constructs:

-

Wild-Type (WT) Toxin + WT Channel

-

Mutant Toxin + WT Channel

-

WT Toxin + Mutant Channel

-

Mutant Toxin + Mutant Channel

-

-

Expression and Recording: Express each channel construct in a suitable cell system and measure the binding affinity (Kd) of the corresponding toxin (WT or mutant) using electrophysiological dose-response protocols.

-

Thermodynamic Analysis:

-

Calculate the change in binding free energy (ΔG = -RT ln Kd) for each of the four combinations.

-

Calculate the coupling energy (ΔΔGint) using the formula: ΔΔGint = (ΔGWT,mut - ΔGWT,WT) - (ΔGmut,mut - ΔGmut,WT)

-

A significant non-zero ΔΔGint value (typically >1 kcal/mol) indicates that the two mutated residues are energetically coupled, providing strong evidence of a direct interaction.[10][11]

-

Experimental and Analytical Workflow

The process of characterizing the effects of ApC on a specific NaV channel isoform follows a logical progression from expression to detailed biophysical analysis.

Caption: A typical workflow for the biophysical characterization of this compound's effects.

References

- 1. Interactions of Sea Anemone Toxins with Insect Sodium Channel—Insights from Electrophysiology and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Toxins in Sea Anemones: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-3 Toxins and Cardiac Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ApC, a sea anemone toxin, on sodium currents of mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cnidarian Toxins Acting on Voltage-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of inactivation in cardiac sodium channels: ionic current studies with Anthopleurin-A toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. A specific interaction between the cardiac sodium channel and site-3 toxin anthopleurin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sea anemone toxins affecting voltage-gated sodium channels - molecular and evolutionary features - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physiological Effects of Anthopleurin C in vitro

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthopleurin C (AP-C) is a polypeptide toxin isolated from the sea anemone Anthopleura elegantissima. As a member of the anthopleurin family of toxins, its primary physiological effect in vitro is the modulation of voltage-gated sodium channels (Nav). This activity leads to a positive inotropic effect on cardiac muscle, making it a subject of interest for cardiovascular research and drug development. This guide provides a comprehensive overview of the known in vitro physiological effects of this compound and its closely related analogues, detailing its mechanism of action, quantitative physiological data, and relevant experimental protocols.

Mechanism of Action

This compound, like other anthopleurins, targets voltage-gated sodium channels, specifically binding to receptor site 3 on the channel's α-subunit. This binding primarily affects the channel's inactivation process. The key physiological consequences of this interaction are:

-

Delayed Inactivation: AP-C slows the inactivation of the fast sodium current (INa), leading to a persistent inward sodium current during the plateau phase of the action potential.

-

Incomplete Inactivation: The toxin can also cause the sodium channels to inactivate incompletely, further contributing to the sustained sodium influx.

This prolonged sodium influx is the primary mechanism underlying the observed physiological effects, particularly the positive inotropic action in cardiomyocytes.

Quantitative Physiological Data

Direct quantitative data for this compound is limited in the scientific literature. However, studies on toxins isolated from Anthopleura elegantissima, which include a group of polypeptides designated APE 1 through 5, provide valuable insights. It is highly probable that one of these corresponds to the toxin originally named Anthopleurin-C.

The following table summarizes the available quantitative data for toxins from Anthopleura elegantissima and compares them to the more extensively studied Anthopleurin-B.

| Toxin (Source) | Preparation | Parameter | Value | Reference |

| APE 1-1 (A. elegantissima) | Mammalian Heart Muscle | Positive Inotropic Effect (Threshold) | 10 nM | [1] |

| APE 2-1 (A. elegantissima) | Mammalian Heart Muscle | Positive Inotropic Effect (Threshold) | 1 nM | [1] |

| APE 5-3 (A. elegantissima) | Mammalian Heart Muscle | Positive Inotropic Effect (Threshold) | 300 nM | [1] |

| Anthopleurin-C (A. elegantissima) | Guinea-pig vas deferens | Rhythmic Contractions | > 5 x 10-8 M | [2] |

| Anthopleurin-B (A. xanthogrammica) | Guinea-pig vas deferens | Rhythmic Contractions | > 3 x 10-9 M | [2] |

Note: The study on APE toxins from Bruhn et al. (2001) characterized five polypeptides from Anthopleura elegantissima. The order of potency for the positive inotropic effect was determined as APE 2-1 > APE 1-1 > APE 5-3[1]. An earlier study by Shibata et al. (1978) noted that Anthopleurin-C produced similar, but weaker, effects than Anthopleurin-B, requiring higher concentrations to elicit rhythmic contractions in guinea-pig vas deferens[2].

Signaling Pathways

The primary signaling event initiated by this compound is the modulation of voltage-gated sodium channels. The downstream consequences of the resulting sustained sodium influx in cardiomyocytes are a cascade of events leading to an increased force of contraction.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for directly measuring the effects of this compound on the kinetics of sodium channels in isolated cells.

Objective: To characterize the effect of this compound on the voltage-gated sodium current (INa) in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells expressing Nav1.5).

Methodology:

-

Cell Preparation: Isolate primary cardiomyocytes or culture the chosen cell line. For primary cells, enzymatic digestion is a common method.

-

Pipette Solution (Internal): A typical internal solution may contain (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.

-

Bath Solution (External): A standard external solution may contain (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative holding potential (e.g., -100 mV) to ensure sodium channels are in a resting state.

-

Apply a series of depolarizing voltage steps to elicit sodium currents. A typical protocol would be steps from -80 mV to +40 mV in 10 mV increments.

-

Record baseline currents.

-

Perfuse the bath with the desired concentration of this compound.

-

Record currents in the presence of the toxin.

-

-

Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, time to peak, and the time course of inactivation. The inactivation phase is often fitted with one or two exponential functions to quantify the slowing of inactivation.

Fluorescent Sodium Influx Assay

This high-throughput method can be used to screen for modulators of sodium channels and to determine dose-response relationships.

Objective: To measure the effect of this compound on sodium influx in a population of cells.

Methodology:

-

Cell Plating: Plate cells expressing the sodium channel of interest (e.g., HEK293-Nav1.5) in a multi-well plate (e.g., 96- or 384-well).

-

Dye Loading: Load the cells with a sodium-sensitive fluorescent indicator dye (e.g., Asante NaTRIUM Green™ 2-AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Channel Activation: Stimulate the sodium channels to open. This can be achieved using a chemical activator like veratridine or by altering the ionic composition of the buffer to induce depolarization.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence corresponds to an increase in intracellular sodium.

-

Data Analysis: Plot the fluorescence intensity or the rate of fluorescence change against the concentration of this compound to generate a dose-response curve and determine the EC50.

Conclusion

This compound is a cardiotonic polypeptide that exerts its effect by modulating the inactivation of voltage-gated sodium channels. While specific quantitative data for AP-C is less abundant than for its analogues AP-A and AP-B, the available evidence indicates a similar mechanism of action, albeit with potentially lower potency. The detailed experimental protocols provided in this guide offer a framework for further in-depth characterization of the physiological effects of this compound, which may hold promise for the development of novel cardiac therapies. Further research is warranted to fully elucidate the dose-response relationship and the detailed downstream signaling consequences of AP-C in cardiac and neuronal tissues.

References

- 1. Isolation and characterisation of five neurotoxic and cardiotoxic polypeptides from the sea anemone Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Excitatory effect of a new polypeptide (anthopleurin-B) from sea anemone on the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Anthopleurin C: A Technical Guide for Scientists

This in-depth technical guide delves into the foundational research on Anthopleurin C (AP-C), a polypeptide toxin isolated from the sea anemone Anthopleura elegantissima.[1] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the early discoveries, experimental methodologies, and mechanistic insights into this potent cardiotonic agent.

Introduction

This compound belongs to a family of homologous polypeptides, including the more extensively studied Anthopleurin A (AP-A) and B (AP-B), which are known for their potent effects on the cardiovascular system.[1] These toxins were first identified during investigations into the toxic and antitumor properties of marine coelenterates. Early studies revealed that extracts from Anthopleura species exhibited a significant positive inotropic (contractility-enhancing) effect on cardiac muscle without affecting the heart rate.[1] This unique pharmacological profile sparked interest in their potential as therapeutic agents and as tools for studying cardiac physiology. AP-C, isolated from Anthopleura elegantissima, was found to share the cardiotonic properties of its congeners, albeit with different potency.

Isolation and Purification

Experimental Protocol: General Isolation and Purification of Anthopleurins

The following protocol is a composite of methods described in early studies of Anthopleurins and is representative of the techniques likely used for the isolation of AP-C.

-

Extraction:

-

Whole specimens of Anthopleura elegantissima were homogenized in an aqueous-ethanolic solution.[1]

-

The homogenate was then centrifuged to remove cellular debris, yielding a crude extract containing a mixture of polypeptides and other molecules.

-

-

Initial Purification:

-

The crude extract was subjected to dialysis to remove small molecules and salts.

-

Further separation was achieved through a series of column chromatography steps. A common initial step was gel filtration chromatography (e.g., using Sephadex G-50) to separate proteins based on their molecular weight.

-

-

Ion-Exchange Chromatography:

-

Fractions showing cardiotonic activity were pooled and subjected to ion-exchange chromatography. Given the basic nature of Anthopleurins, cation-exchange chromatography (e.g., using CM-cellulose or Fractogel EMD SO3-) was likely a key step.

-

Elution was typically performed using a salt gradient (e.g., NaCl) at a specific pH.

-

-

Final Purification:

-

The final purification to obtain homogenous AP-C was likely achieved through repeated chromatography steps, potentially including anion-exchange chromatography (e.g., QAE-Sephadex) and culminating in high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).

-

The purity of the final product would have been assessed by techniques such as polyacrylamide gel electrophoresis (PAGE).

-

Quantitative Data

Early research focused on quantifying the biological activity of this compound, primarily its cardiotonic and toxic effects. The following tables summarize the key quantitative findings from this period.

| Parameter | Value | Species/Assay System | Reference |

| Inotropic Effect | |||

| Threshold Concentration | 1 nM | Mammalian heart muscle | Bruhn et al., 2001 (identifying APE 2-1 as AP-C) |

| Relative Potency | ~12.5-fold less potent than AP-B | Heart stimulant assay | Reimer et al., 1985 |

| Toxicity | |||

| LD50 | 1 µg/kg (i.m.) | Shore crab (Carcinus maenas) | Bruhn et al., 2001 (identifying APE 2-1 as AP-C) |

Table 1: Biological Activity of this compound

| Property | Value/Description | Reference |

| Source | Anthopleura elegantissima | Norton, 1981[1] |

| Amino Acids | 47 residues | Bruhn et al., 2001 |

| Structure | Type I long polypeptide toxin, homologous to toxins from Anemonia sulcata. Contains three disulfide bridges. The three-dimensional structure consists of an antiparallel β-sheet. | Bruhn et al., 2001; Discovery of novel peptide neurotoxins from sea anemone species |

Table 2: Physicochemical Properties of this compound

Experimental Protocols for Biological Assays

The following are detailed methodologies representative of the key experiments used in the early characterization of this compound's biological effects. These protocols are based on studies of the closely related Anthopleurin A and B, as specific early protocols for AP-C are not detailed in the available literature.

Inotropic Activity Assessment in Isolated Cardiac Tissue

This protocol describes a typical setup for measuring the effect of Anthopleurins on the contractility of isolated heart muscle.

-

Tissue Preparation:

-

Hearts were excised from sacrificed animals (e.g., guinea pigs, cats).

-

The papillary muscle was carefully dissected from the right ventricle.

-

The muscle was mounted vertically in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2 / 5% CO2).

-

-

Experimental Setup:

-

One end of the papillary muscle was fixed to a stationary hook, and the other end was connected to an isometric force transducer.

-

The muscle was stimulated electrically with platinum electrodes at a fixed frequency (e.g., 1 Hz).

-

The developed tension (contractile force) was recorded on a polygraph.

-

-

Data Acquisition:

-

After an equilibration period, a baseline contractile force was established.

-

This compound was added to the organ bath in increasing concentrations.

-

The change in contractile force was measured at each concentration to determine the dose-response relationship.

-

Mechanism of Action: Interaction with Sodium Channels

Early mechanistic studies on Anthopleurins pointed towards their interaction with voltage-gated sodium channels. The following outlines a conceptual experimental approach based on the understanding at the time.

-

Electrophysiological Recordings:

-

While early studies on AP-C itself are not detailed, the mechanism was inferred from studies on AP-A and AP-B using techniques like sucrose-gap and later, voltage-clamp, on preparations such as frog spinal cord or isolated cardiac myocytes.

-

These techniques allow for the measurement of ion currents across the cell membrane.

-

-

Experimental Procedure:

-

The preparation was perfused with a physiological saline solution.

-

A baseline recording of the sodium current (INa) during membrane depolarization was established.

-

This compound was then added to the perfusate.

-

Changes in the kinetics of the sodium current, particularly the rate of inactivation, were recorded.

-

-

Expected Outcome:

-

Based on the action of other Anthopleurins, AP-C was expected to slow the inactivation of the voltage-gated sodium channels, leading to a prolonged influx of sodium ions during an action potential. This prolonged sodium influx would, in turn, enhance calcium entry via the sodium-calcium exchanger, ultimately leading to increased cardiac contractility.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Anthopleurins, including AP-C, is the modulation of voltage-gated sodium channels (Nav).

This compound binds to site 3 of the Nav channel, which is located on the extracellular loop between the S3 and S4 segments of domain IV. This binding slows the inactivation of the channel. During the depolarization phase of an action potential, the Nav channels open, allowing an influx of Na+ ions. Normally, these channels quickly inactivate, terminating the Na+ influx. In the presence of this compound, this inactivation process is delayed, leading to a prolonged inward Na+ current.

This sustained increase in intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX). The NCX, operating in its reverse mode, then extrudes Na+ from the cell in exchange for bringing Ca2+ into the cell. The resulting increase in intracellular Ca2+ concentration enhances the amount of Ca2+ available for binding to troponin C, leading to a stronger and more prolonged muscle contraction, which is observed as a positive inotropic effect.

Conclusion

The early research on this compound, though less extensive than that of its counterparts AP-A and AP-B, established it as a potent cardiotonic polypeptide. These foundational studies, primarily from the late 1970s and early 1980s, successfully isolated and characterized AP-C from Anthopleura elegantissima, providing initial quantitative data on its biological activity. While detailed experimental protocols from the earliest work on AP-C are scarce in the currently available literature, the well-documented methodologies for AP-A and AP-B provide a robust framework for understanding how these pioneering investigations were conducted. The elucidation of its mechanism of action as a modulator of voltage-gated sodium channels has made this compound, and the Anthopleurin family as a whole, valuable tools for cardiovascular research and potential starting points for the development of novel inotropic drugs.

References

Anthopleurin C: A Technical Guide to its Application as a Pharmacological Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthopleurin C (ApC) is a polypeptide toxin isolated from the sea anemone Anthopleura elegantissima. As a member of the anthopleurin family of toxins, it primarily functions as a potent modulator of voltage-gated sodium channels (Nav). This technical guide provides an in-depth overview of this compound's mechanism of action, its application as a pharmacological tool in research, and detailed methodologies for its use in key experiments. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive research on its closely related isoforms, Anthopleurin A (ApA) and Anthopleurin B (ApB), to provide a comprehensive understanding of its expected pharmacological profile and experimental utility.

Introduction

Sea anemone toxins are a rich source of biologically active peptides that have proven invaluable in the study of ion channels and cellular excitability. The anthopleurins, a group of polypeptide toxins, are particularly noteworthy for their specific interaction with voltage-gated sodium channels. This compound, derived from Anthopleura elegantissima, is a powerful cardiotoxin that elicits both positive inotropic and chronotropic effects on mammalian heart muscle.[1] Its primary mechanism of action involves the modulation of fast sodium (Na+) channels, leading to delayed and incomplete inactivation.[1] This alteration of sodium channel gating provides a powerful tool for investigating the role of these channels in normal physiology and disease states.

Molecular and Pharmacological Profile

This compound is a polypeptide that, like its congeners, is highly soluble in water and stable over a pH range of 1.0-8.0.[2] The anthopleurins exert their effects by binding to receptor site 3 on the alpha subunit of voltage-gated sodium channels.[3] This binding traps the voltage sensor of domain IV in its activated state, thereby inhibiting the fast inactivation of the channel.[3][4]

Data Presentation: Comparative Pharmacology of Anthopleurins

| Toxin | Source Organism | Primary Target | Reported Potency (Isoform Dependent) | Reference |

| Anthopleurin A (ApA) | Anthopleura xanthogrammica | Voltage-gated sodium channels (Nav), particularly cardiac isoforms (Nav1.5) | Positive inotropic effect on cat papillary muscle at concentrations from 0.2 x 10-8 M.[6] | [6][7] |

| Anthopleurin B (ApB) | Anthopleura xanthogrammica | Voltage-gated sodium channels (Nav) | Induces rhythmic contractions in guinea-pig vas deferens at > 3 x 10-9 M.[5] | [5] |

| This compound (ApC) | Anthopleura elegantissima | Voltage-gated sodium channels (Nav) | Elicits similar effects to ApA and ApB but at higher concentrations.[5] | [1][5] |

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary pharmacological effect of this compound is the disruption of the normal inactivation process of voltage-gated sodium channels. By binding to receptor site 3, it stabilizes the channel in an open or near-open state, leading to a persistent inward sodium current during membrane depolarization.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on cellular excitability.

Experimental Protocols

The following protocols are generalized methodologies based on studies using anthopleurins and can be adapted for investigating the effects of this compound.

Electrophysiological Recording of Sodium Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on sodium channel kinetics in isolated cells (e.g., cardiomyocytes, neurons, or cell lines expressing specific Nav subtypes).

Experimental Workflow:

Caption: Workflow for electrophysiological analysis of this compound.

Methodology:

-

Cell Preparation: Isolate primary cells (e.g., ventricular myocytes) or culture a suitable cell line (e.g., HEK293) stably expressing the Nav channel subtype of interest. Plate the cells onto glass coverslips suitable for microscopy and electrophysiological recording.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

-

Patching and Recording:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a selected cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a series of voltage-clamp protocols to elicit and measure sodium currents. A typical protocol to assess inactivation involves a depolarizing step from a holding potential of -100 mV to various test potentials.

-

-

Application of this compound: After recording stable baseline currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Data Analysis: Compare the sodium current characteristics before and after the application of this compound. Key parameters to analyze include the time course of current decay (inactivation), the peak current amplitude, and the voltage-dependence of activation and inactivation.

In Vitro Muscle Contraction Assay

This protocol outlines a method to assess the effect of this compound on the contractility of isolated muscle preparations (e.g., cardiac papillary muscle or smooth muscle strips).

Methodology:

-

Tissue Preparation: Dissect the desired muscle tissue (e.g., guinea pig ileum or taenia caeci) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Tension Recording: Connect one end of the muscle strip to a fixed support and the other to an isometric force transducer to record changes in muscle tension.

-

Equilibration: Allow the muscle to equilibrate under a resting tension until a stable baseline is achieved.

-

Application of this compound: Add this compound to the organ bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.

-

Data Analysis: Measure the change in contractile force or frequency in response to this compound. Compare the effects in the presence and absence of antagonists (e.g., tetrodotoxin to block voltage-gated sodium channels) to elucidate the mechanism of action.

Neurotransmitter Release Assay

This protocol describes a method to investigate the effect of this compound on neurotransmitter release from isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from brain tissue (e.g., rat cerebral cortex) using standard subcellular fractionation techniques.

-

Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]glutamate or [3H]norepinephrine) to allow for its uptake into synaptic vesicles.

-

Perfusion and Stimulation: Transfer the loaded synaptosomes to a perfusion system and wash with a physiological buffer to remove excess radiolabel. Stimulate neurotransmitter release by depolarization with a high concentration of potassium chloride (KCl) in the presence and absence of this compound.

-

Sample Collection and Analysis: Collect the perfusate fractions and measure the amount of released radioactivity using liquid scintillation counting.

-

Data Analysis: Quantify the effect of this compound on both basal and depolarization-evoked neurotransmitter release.

Applications in Research and Drug Development

This compound, as a modulator of voltage-gated sodium channels, serves as a valuable tool in several areas of research and drug development:

-

Ion Channel Biophysics: Probing the structure-function relationships of different Nav channel isoforms.

-

Cardiovascular Physiology: Investigating the role of sodium channels in cardiac excitability, contractility, and arrhythmogenesis.

-

Neurobiology: Studying the involvement of sodium channels in neuronal firing, synaptic transmission, and neuropathic pain.

-

Drug Discovery: Serving as a reference compound in high-throughput screening assays for the identification of novel sodium channel modulators.

Conclusion

This compound is a potent pharmacological tool for the study of voltage-gated sodium channels. Its ability to delay channel inactivation provides a unique means to investigate the physiological and pathophysiological roles of these critical ion channels. While more research is needed to fully characterize the specific pharmacological properties of this compound, the extensive knowledge of the anthopleurin family provides a solid foundation for its application in a wide range of experimental settings. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this compound by researchers and drug development professionals to advance our understanding of sodium channel biology and to explore new therapeutic avenues.

References

- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Sea Anemone Neurotoxins Modulating Sodium Channels: An Insight at Structure and Functional Activity after Four Decades of Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-3 Toxins and Cardiac Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Possible mechanism of the dual action of the new polypeptide (anthopleurin-B) from sea anemone in the isolated ileum and taenia caeci of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiotonic effects of anthopleurin-A, a polypeptide from a sea anemone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A polypeptide (AP-A) from sea anemone (Anthopleura xanthogrammica) with potent positive inotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anthopleurin C: Source and Natural Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthopleurin C (AP-C) is a potent polypeptide cardiotonic toxin isolated from the sea anemone Anthopleura elegantissima. As a member of the anthopleurin family of toxins, AP-C exerts its effects by modulating the function of voltage-gated sodium channels, leading to a significant positive inotropic effect on cardiac muscle. This technical guide provides a comprehensive overview of the natural source, biological function, and molecular characteristics of this compound. It includes detailed experimental protocols for its isolation and functional characterization, quantitative data on its activity, and a comparative analysis with other anthopleurin isoforms. Visual representations of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of this scientifically significant marine-derived peptide.

Introduction

Sea anemones, belonging to the phylum Cnidaria, are a rich source of bioactive compounds, including a diverse array of polypeptide toxins. Among these, the anthopleurins, isolated from anemones of the Anthopleura genus, have garnered significant scientific interest due to their potent effects on excitable tissues. This compound is a notable isoform within this family, demonstrating strong cardiotonic properties. Its mechanism of action, which involves the specific targeting of voltage-gated sodium channels, makes it a valuable tool for studying ion channel function and a potential lead compound in the development of novel cardiac stimulants. This document serves as a technical resource for researchers engaged in the study of ion channel modulators and the development of new therapeutic agents.

Natural Source and Function

This compound is naturally produced by the aggregating anemone, Anthopleura elegantissima (Brandt, 1835). In its natural environment, this compound, along with other anthopleurin isoforms, serves a dual purpose. Primarily, it functions as a component of the anemone's venom, utilized for both predation and defense against predators. When injected into prey or a predator, the toxin disrupts normal nerve and muscle function, leading to paralysis.

Additionally, anthopleurins can act as alarm pheromones. When an anemone is damaged, the release of these toxins into the surrounding water can signal danger to nearby clonemates, prompting them to contract and present a smaller target to potential threats.

Molecular Characteristics

This compound is a polypeptide toxin with a well-defined primary structure. Its biological activity is intrinsically linked to its specific amino acid sequence and three-dimensional conformation, which is stabilized by disulfide bridges.

Amino Acid Sequence and Molecular Weight

The amino acid sequence of this compound is as follows:

Gly-Val-Pro-Cys-Leu-Cys-Asp-Ser-Asp-Gly-Pro-Ser-Val-Arg-Gly-Asn-Thr-Leu-Ser-Gly-Ile-Leu-Trp-Leu-Ala-Gly-Cys-Pro-Ser-Gly-Trp-His-Asn-Cys-Lys-Ala-His-Gly-Pro-Thr-Ile-Gly-Trp-Cys-Cys-Lys-Gln

Key molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C210H316N62O61S6 | [1] |

| Molecular Weight | 4877.52 Da | [2] |

| Number of Residues | 47 | [3] |

| Disulfide Bridges | Cys4-Cys44, Cys6-Cys34, Cys27-Cys45 | [1] |

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various assays, primarily focusing on its cardiotonic and neurotoxic effects. A comparison with other well-studied anthopleurin isoforms, Anthopleurin A (AP-A) and Anthopleurin B (AP-B), highlights the relative potencies of these related toxins.

| Toxin | Source Organism | Threshold Concentration (Positive Inotropic Effect) | LD50 (Carcinus maenas, i.m.) | Reference |